tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate
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Overview
Description
tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate: is a chemical compound with the molecular formula C12H26N2O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-(methylamino)ethoxy)propylamine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds .
Medicine: In medicine, this compound is used in the formulation of drugs. It helps in enhancing the stability and bioavailability of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It acts as a crosslinking agent, improving the mechanical properties and thermal stability of the materials[8][8].
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate bonds with amines, which helps in protecting the amine groups during chemical reactions. This stability is crucial in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate
- tert-butyl 2-(methylamino)ethylcarbamate
- tert-butyl (3-(methylamino)propyl)carbamate
Comparison: While all these compounds share similar structures and functional groups, this compound is unique due to its specific arrangement of atoms, which provides distinct reactivity and stability. This uniqueness makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
2680536-24-5 |
---|---|
Molecular Formula |
C11H24N2O3 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-(methylamino)ethoxy]propyl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-6-5-8-15-9-7-12-4/h12H,5-9H2,1-4H3,(H,13,14) |
InChI Key |
QBKPBYCIWHBARF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCNC |
Purity |
95 |
Origin of Product |
United States |
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